molecular formula C8H5ClN2 B184009 4-Chloroquinazoline CAS No. 5190-68-1

4-Chloroquinazoline

Cat. No.: B184009
CAS No.: 5190-68-1
M. Wt: 164.59 g/mol
InChI Key: GVRRXASZZAKBMN-UHFFFAOYSA-N
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Description

4-Chloroquinazoline is an organic compound with the molecular formula C8H5ClN2. It is a derivative of quinazoline, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-chloroquinazoline involves the reaction of 4-hydroxyquinazoline with thionyl chloride in a suitable solvent. The reaction typically proceeds under reflux conditions, resulting in the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves careful control of temperature and reaction time to ensure high yield and purity of the product. The use of thionyl chloride as a chlorinating agent is preferred due to its efficiency and availability .

Chemical Reactions Analysis

Types of Reactions

4-Chloroquinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and phenols are used.

    Cross-Coupling Reactions: Palladium catalysts, along with ligands and bases, are used in these reactions.

Major Products Formed

Scientific Research Applications

Anticancer Research

4-Chloroquinazoline and its derivatives have been extensively investigated for their anticancer properties. They are known to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in the proliferation of cancer cells.

Case Studies and Findings

  • A study demonstrated that novel 4-anilinoquinazolines synthesized from this compound exhibited promising antiproliferative activity against various tumor cell lines, including HCT-116 (human colorectal carcinoma) and T98G (human glioblastoma). Some compounds showed over 75% inhibition of cell proliferation at 50 µM concentration, with IC50 values as low as 2.0 µM against T98G cells .
  • The synthesis of these derivatives was achieved through efficient N-arylation reactions, yielding compounds that could be tested for their anticancer efficacy. For instance, compound 10b was highlighted for its potent activity against both HCT-116 and T98G cells .

Synthesis of Novel Derivatives

The versatility of this compound allows it to serve as a precursor for synthesizing various quinazoline derivatives, which have been explored for their biological activities.

Synthesis Techniques

  • N-Arylation Reactions : This method has been employed to create a library of substituted quinazolines. The reactions were conducted under microwave conditions, yielding high purity products with minimal solvent use, making the process more sustainable .
  • Reactivity with Nitrogen Nucleophiles : Research has shown that this compound can react with various nitrogen nucleophiles, leading to the formation of novel compounds such as thiosemicarbazides and hydrazones, which have potential antimicrobial and anticancer activities .

Other Potential Applications

Beyond oncology, this compound derivatives are being explored for other therapeutic applications:

  • Antimicrobial Activity : Some studies indicate that quinazoline derivatives exhibit antimicrobial properties, making them candidates for treating infections .
  • Anti-inflammatory Agents : Certain modifications to the quinazoline structure have shown promise in reducing inflammatory responses in preclinical models .

Data Table: Summary of Key Findings

Application AreaCompound/DerivativeActivity/OutcomeReference
Anticancer4-anilinoquinazolinesIC50 values: 2.0 µM (T98G)
AnticancerCompound 10b >75% inhibition at 50 µM
SynthesisN-arylation productsHigh yields (up to 96%)
AntimicrobialVarious derivativesPotential antimicrobial activity
Anti-inflammatoryModified quinazolinesReduction in inflammatory markers

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinazoline
  • 4,7-Dichloroquinazoline
  • 4-Chloro-2-methylquinazoline
  • 4-Hydroxyquinazoline
  • 2-Chloroquinoline
  • 4-Chloroquinoline

Uniqueness

4-Chloroquinazoline is unique due to its specific substitution pattern, which allows for selective reactions at the 4-position. This selectivity makes it a valuable intermediate in the synthesis of pharmacologically active compounds, particularly those targeting receptor tyrosine kinases .

Biological Activity

4-Chloroquinazoline is a significant compound within the quinazoline family, recognized for its diverse biological activities. This article explores its pharmacological properties, particularly its anticancer potential, mechanisms of action, and synthesis of derivatives that enhance its bioactivity.

Overview of Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds that have gained prominence in medicinal chemistry due to their ability to interact with various biological targets. The this compound structure serves as a precursor for numerous derivatives, which have been synthesized and evaluated for their therapeutic efficacy against various diseases, particularly cancer.

Anticancer Activity

Mechanism of Action:
this compound and its derivatives primarily exhibit anticancer activity through the inhibition of receptor tyrosine kinases (RTKs). These include:

  • Epidermal Growth Factor Receptor (EGFR)
  • Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Platelet-Derived Growth Factor Receptor (PDGFR)

These receptors are often overexpressed in malignant tumors, making them critical targets for cancer therapy. Inhibition of these pathways can lead to reduced tumor proliferation and increased apoptosis in cancer cells .

Case Studies:
Recent studies have demonstrated the efficacy of this compound derivatives against various cancer cell lines. For instance, a study evaluated a series of synthesized 4-anilinoquinazolines against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and glioblastoma (T98G) cell lines. The results indicated that certain derivatives exhibited over 75% inhibition of cell proliferation at a concentration of 50 µM, with IC50 values as low as 2.0 µM against T98G cells .

Synthesis of Derivatives

The synthesis of this compound derivatives typically involves N-arylation reactions, which allow for the introduction of various substituents that can enhance biological activity. For example:

CompoundYield (%)Cell Line TestedIC50 (µM)
10b81HCT-1162.8
10b81T98G2.0
Verubulin-T98G0.2

These results highlight the promising nature of these compounds as potential therapeutic agents .

Multidrug Resistance Modulation

Another significant aspect of this compound derivatives is their potential role in overcoming multidrug resistance (MDR) in cancer therapy. Studies have shown that certain quinazoline-based compounds can inhibit ATP-binding cassette (ABC) transporters, which are responsible for drug efflux in resistant cancer cells. This modulation can enhance the efficacy of existing chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-Chloroquinazoline, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves chlorination of quinazolinone derivatives using phosphorus oxychloride (POCl₃). For example, this compound is synthesized by reacting 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate with POCl₃ under reflux conditions . Purity is validated via melting point analysis, elemental composition (C, H, N, S), and spectroscopic techniques such as 1H^1 \text{H}-NMR and LC-MS. LC-MS with atmospheric pressure chemical ionization (APCI) is particularly effective for detecting impurities .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:

  • 1H^1 \text{H}-NMR (400 MHz) in DMSO-d₆ to confirm structural integrity and substitution patterns .
  • LC-MS (APCI mode) for molecular weight verification and purity assessment .
  • Elemental analysis (±0.3% tolerance) to validate stoichiometry .

Q. What nucleophilic substitution reactions are commonly performed using this compound?

  • Methodological Answer : this compound reacts with primary amines (e.g., anilines) to form 4-anilinoquinazoline derivatives. This reaction is typically conducted in polar aprotic solvents (e.g., isopropanol) under microwave irradiation to enhance efficiency. Example: Reaction with 3-chloro-4-fluoroaniline yields intermediates for anticancer agents like gefitinib .

Advanced Research Questions

Q. How can reaction conditions for N-arylation of this compound be optimized under microwave irradiation?

  • Methodological Answer : Optimization involves:

  • Screening solvent systems (e.g., DMF vs. i-PrOH) to balance solubility and reaction rate.
  • Varying microwave power (100–300 W) and irradiation time (10–30 minutes) to maximize yield.
  • Using Pd-based catalysts (e.g., Pd(OAc)₂) to facilitate coupling with electron-deficient anilines. Reaction progress is monitored via TLC and LC-MS .

Q. How should contradictions between NMR and LC-MS data be resolved when characterizing novel derivatives?

  • Methodological Answer :

Re-examine sample preparation: Ensure solvents are deuterated and free of proton contaminants for NMR .

Cross-validate with high-resolution mass spectrometry (HR-MS) to confirm molecular ions.

Analyze LC-MS chromatograms for co-eluting impurities that may skew NMR integration .

Apply statistical error analysis (e.g., standard deviation across triplicate runs) to identify outliers .

Q. What systematic review strategies are effective for evaluating pharmacological applications of this compound?

  • Methodological Answer :

  • Conduct scoping reviews using frameworks like PRISMA-ScR to map preclinical and clinical studies.
  • Use cross-citation searches in Google Scholar and Microsoft Academic to identify overlooked studies.
  • Include grey literature (e.g., regulatory agency reports) and consult pharmaceutical company databases for unpublished data .

Q. How can researchers design experiments to study the reactivity of this compound with diverse nucleophiles?

  • Methodological Answer :

  • Step 1 : Screen nucleophiles (e.g., amines, thiols, alkoxides) in controlled solvent systems (e.g., THF, DCM).
  • Step 2 : Monitor reaction kinetics via in situ FT-IR or 1H^1 \text{H}-NMR to track intermediate formation.
  • Step 3 : Use computational tools (e.g., DFT calculations) to predict regioselectivity and transition states .

Q. Data Management and Reproducibility

Q. What are best practices for managing raw data in this compound research?

  • Methodological Answer :

  • Store raw spectra (NMR, LC-MS) in FAIR-compliant repositories like Chemotion or RADAR4Chem.
  • Annotate datasets with metadata (e.g., solvent, temperature, instrument parameters) for reproducibility.
  • Use electronic lab notebooks (ELNs) such as Chemotion ELN to track experimental iterations .

Q. How can researchers ensure reproducibility in synthetic protocols for this compound derivatives?

  • Methodological Answer :

  • Publish detailed supplementary materials with step-by-step procedures, including exact molar ratios and purification methods (e.g., column chromatography gradients).
  • Provide raw spectral data in accessible formats (e.g., .jdx for NMR) .

Application-Oriented Questions

Q. What methodologies are used to evaluate the biological activity of this compound-based compounds?

  • Methodological Answer :
  • In vitro : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays.
  • In silico : Perform molecular docking with target proteins (e.g., EGFR kinase) using AutoDock Vina.
  • In vivo : Assess pharmacokinetics (e.g., half-life, bioavailability) in rodent models .

Properties

IUPAC Name

4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRRXASZZAKBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199866
Record name Quinazoline, 4-chloro- (8CI)(9CI)
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Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5190-68-1
Record name Quinazoline, 4-chloro-
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Record name 4-Chloroquinazoline
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinazoline, 4-chloro- (8CI)(9CI)
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Record name 4-chloroquinazoline
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Synthesis routes and methods I

Procedure details

Quinazoline starting materials are commercially available or readily prepared using conventional procedures. For example, 4-hydroxy quinazolines can be prepared from commercially available anthranilic acids via condensation with excess formamide at reflux (M. Endicott et al. J. Am. Chem. Soc., 1946, 68, 1299). Alternatively hydroxy quinazolines can be prepared in dioxane at reflux using Gold's reagent (J. Gipton; Correia, K.; Hertel, G. Synthetic Communications, 1984, 14, 1013). Once in hand, the 4-hydroxy quinazoline is chlorinated under standard conditions to provide 4-chloroquinazoline starting materials.
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Synthesis routes and methods II

Procedure details

Quinazoline starting materials are commercially available or readily prepared using conventional procedures. For example, 4-hydroxy quinazolines can be prepared from commercially available anthranilic acids via condensation with excess formamide at reflux (M. Endicott et al. J. Am. Chem. Soc., 1946, 68, 1299). Alternatively hydroxy quinazolines can be prepared in dioxane at reflux using Gold's reagent (J. Gupton; Correia, K.; Hertel, G. Synthetic Communications, 1984, 14, 1013). Once in hand, the 4-hydroxy quinazoline is chlorinated under standard conditions, using for example phosphorus pentachloride in phosphorus oxychloride, to provide 4-chloroquinazoline starting materials. The 4-hydroxy quinazoline derivatives can advantageously be chlorinated using the chlorinating reagents and procedure disclosed in U.S. Pat. No. 4,230,644.
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Synthesis routes and methods III

Procedure details

A mixture of 4-hydroxyquinazoline (2.56 g, 17.5 mmol) and POCl3 (8.0 mL, 88 mmol) was stirred at 140° C. (oil bath) for 10 min. The homogeneous light amber solution was then allowed to cool to rt before concentrating under reduced pressure at 70° C. The translucent residue was dissolved in DCM (25 mL), and the homogeneous yellow solution was partitioned with ice and 1 M NaHCO3 to pH ˜6 (paper) (˜20 mL aq layer). The organic layer was dried twice (Na2SO4), filtered through a 0.22 micron filter, and concentrated under reduced pressure (bath <40° C.) to provide the title compound as a yellow solid (2.53 g, 88%). 1H-NMR (300 MHz, CDCl3) δ 9.07 (s, 1H), 8.30 (ddd, 1H), 8.11 (m, 1H), 8.00 (m, 1H), 7.77 (m, 1H).
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Synthesis routes and methods IV

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Synthesis routes and methods V

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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